![molecular formula C13H7ClF3N3OS2 B2517805 2-{[3-cloro-5-(trifluorometil)-2-piridinil]sulfanil}-N-(3-ciano-2-tienil)acetamida CAS No. 338777-50-7](/img/structure/B2517805.png)
2-{[3-cloro-5-(trifluorometil)-2-piridinil]sulfanil}-N-(3-ciano-2-tienil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide" is a chemically complex molecule that is likely to have interesting properties and potential applications in various fields, including pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules, which can help infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that include the formation of amide bonds, introduction of sulfanyl groups, and the use of various catalysts and reagents to achieve the desired molecular architecture. For example, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide involves converting aromatic acids into esters, hydrazides, and then oxadiazole-2-thiols, which are further reacted to obtain the target compounds . Similar synthetic strategies could be applicable to the compound of interest, with appropriate modifications to accommodate its unique structural features.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic techniques and computational methods. For instance, the vibrational spectroscopic signatures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide were characterized using Raman and Fourier transform infrared spectroscopy, supported by density functional theory calculations . The crystal structures of similar molecules have revealed folded conformations and the inclination of pyrimidine rings relative to benzene rings . These findings suggest that the compound may also exhibit a non-planar structure with specific geometric features that could be elucidated through similar analytical approaches.
Chemical Reactions Analysis
The reactivity of sulfanyl acetamides and related compounds can lead to various chemical transformations. For example, intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides can yield pyridin-2(1H)-ones with a divalent sulfur atom bonded to a heterocyclic ring . The compound of interest may also undergo similar reactions, potentially leading to the formation of novel heterocyclic structures with biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfanyl acetamides are influenced by their molecular structure and the nature of their substituents. The vibrational spectral analysis and molecular docking studies of 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, for instance, have provided insights into the stability, charge distribution, and potential biological activity of the molecule . These properties are critical for understanding the behavior of the compound in different environments and for predicting its interactions with biological targets.
Aplicaciones Científicas De Investigación
Aplicaciones Agroquímicas
Las trifluorometilpiridinas, que incluyen el compuesto en cuestión, son un motivo estructural clave en los ingredientes agroquímicos activos . Se utilizan en la protección de los cultivos contra las plagas . El fluazifop-butilo fue el primer derivado introducido en el mercado agroquímico, y desde entonces, más de 20 nuevos agroquímicos que contienen trifluorometilpiridina han adquirido nombres comunes ISO .
Aplicaciones Farmacéuticas
Varios derivados de trifluorometilpiridinas se utilizan en la industria farmacéutica . Cinco productos farmacéuticos que contienen la porción trifluorometilpiridina han recibido la aprobación de comercialización, y muchos candidatos se encuentran actualmente en ensayos clínicos .
Aplicaciones Veterinarias
Las trifluorometilpiridinas también se utilizan en la industria veterinaria . Dos productos veterinarios que contienen la porción trifluorometilpiridina han recibido la aprobación de comercialización .
Síntesis de Productos para la Protección de Cultivos
Entre los derivados de trifluorometilpiridina, la 2,3-dicloro-5-(trifluorometil)-piridina (2,3,5-DCTF), que se utiliza como intermedio químico para la síntesis de varios productos para la protección de cultivos, tiene la mayor demanda .
Desarrollo de Productos Químicos Orgánicos Fluorados
El desarrollo de compuestos orgánicos que contienen flúor, incluidas las trifluorometilpiridinas, es un tema de investigación cada vez más importante . Estos compuestos han hecho posibles muchos avances recientes en los campos agroquímico, farmacéutico y de materiales funcionales .
Fármacos Aprobados por la FDA
Los fármacos que contienen el grupo trifluorometilo, incluidos aquellos con trifluorometilpiridinas, han sido aprobados por la Administración de Alimentos y Medicamentos de los Estados Unidos (FDA) . La revisión abarca la química detallada de 19 fármacos aprobados por la FDA en los últimos 20 años, que contienen el grupo trifluorometilo como uno de los farmacóforos .
Safety and Hazards
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-cyanothiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3N3OS2/c14-9-3-8(13(15,16)17)5-19-12(9)23-6-10(21)20-11-7(4-18)1-2-22-11/h1-3,5H,6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSWFWGCWIEQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)NC(=O)CSC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-4-{[(2-thienylcarbonyl)oxy]imino}thiochromane](/img/structure/B2517723.png)



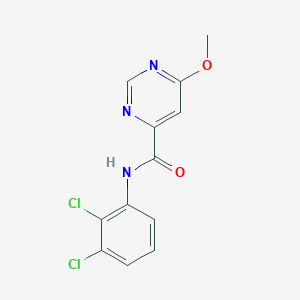
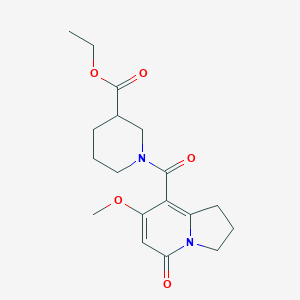

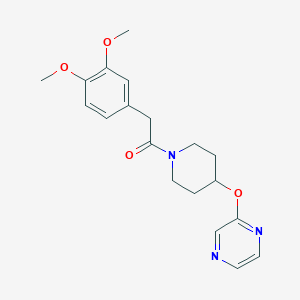

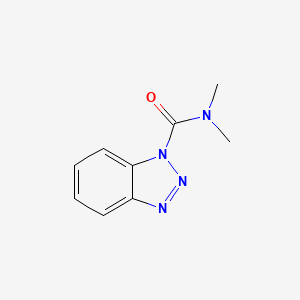
![Methyl (E)-4-oxo-4-[[4-(2-oxopiperidin-1-yl)phenyl]methylamino]but-2-enoate](/img/structure/B2517742.png)

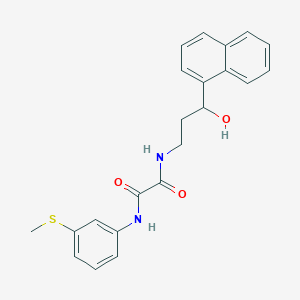
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B2517745.png)